molecular formula C13H10FN5OS B11764882 6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine CAS No. 95096-02-9

6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine

Cat. No.: B11764882
CAS No.: 95096-02-9
M. Wt: 303.32 g/mol
InChI Key: GPHXFXVPXHVVGD-UHFFFAOYSA-N
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Description

6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine is a complex organic compound with the molecular formula C₁₃H₁₀FN₅OS It is characterized by the presence of a pyrido[3,2-D]pyrimidine core structure, which is substituted with a 4-fluorophenylsulfinyl group and two amino groups at positions 2 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine typically involves the following steps:

    Formation of the Pyrido[3,2-D]pyrimidine Core: This can be achieved through a multi-step process starting from readily available precursors such as pyridine and pyrimidine derivatives. The key steps include cyclization reactions to form the bicyclic core structure.

    Introduction of the 4-Fluorophenylsulfinyl Group: This step involves the sulfoxidation of a 4-fluorophenyl group, which can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding sulfide.

    Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: 6-((4-Fluorophenyl)sulfonyl)pyrido[3,2-D]pyrimidine-2,4-diamine.

    Reduction: 6-((4-Fluorophenyl)thio)pyrido[3,2-D]pyrimidine-2,4-diamine.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties
Research indicates that 6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine exhibits significant antiviral activity. It has been studied for its effectiveness against several viral infections, making it a candidate for developing antiviral therapies. The compound's mechanism of action is believed to involve the inhibition of viral replication, although detailed mechanisms are still under investigation.

Anticancer Activity
The compound has also shown promise in anticancer research. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases. This property makes it a potential lead compound for developing new anticancer drugs .

Enzyme Inhibition
Inhibition of specific enzymes involved in disease pathways is another area where this compound has potential applications. For instance, it may act as an inhibitor of certain kinases or proteases that are crucial in cancer progression or viral replication processes.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic processes. Key steps include:

  • Formation of the Pyrido[3,2-D]pyrimidine Core : This involves cyclization reactions that create the bicyclic structure characteristic of pyrido derivatives.
  • Sulfinyl Group Introduction : The introduction of the sulfinyl group is crucial for enhancing biological activity and selectivity.
  • Fluorophenyl Substitution : The addition of the 4-fluorophenyl moiety is performed to improve lipophilicity and bioavailability.

These synthetic routes require optimization to achieve high yields and purity levels necessary for biological testing .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its therapeutic potential. Interaction studies often involve:

  • Molecular Docking Studies : These computational approaches predict how the compound binds to specific proteins or enzymes.
  • Biological Assays : In vitro assays are conducted to assess the compound's efficacy against various biological targets, including viral pathogens and cancer cell lines.

Such studies help in guiding further development and optimization of the compound for therapeutic use .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds can be beneficial:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidineChlorine substitutionDifferent reactivity due to chlorine presence
2-N-benzyl-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidineBenzyl group substitutionEnhanced lipophilicity and bioavailability
4-[1-[[6-(4-fluorophenyl)-4-(trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]ethyl]benzenesulfonamideComplex multi-substituted structurePotentially higher potency due to multiple active sites

This table illustrates the diversity within the pyrido[3,2-d]pyrimidine class while emphasizing the unique attributes conferred by the sulfinyl and fluorophenyl substitutions in our compound .

Mechanism of Action

The mechanism of action of 6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit tyrosine kinases and other signaling proteins, leading to the disruption of cellular signaling pathways that are critical for cancer cell survival and proliferation . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine is unique due to the presence of the 4-fluorophenylsulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.

Biological Activity

6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This compound is characterized by a pyrido[3,2-d]pyrimidine core with a sulfinyl group and a fluorophenyl moiety, giving it a molecular formula of C13_{13}H10_{10}FN5_{N_5}OS_S and a molecular weight of approximately 303.32 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it exhibits antiviral properties , particularly against viruses such as Chikungunya virus (CHIKV) and potentially others . The exact mechanisms are still under investigation but may involve inhibition of viral replication or interference with viral entry into host cells.

Biological Assays and Findings

Multiple biological assays have been conducted to evaluate the efficacy of this compound. Key findings include:

  • Antiviral Activity : The compound demonstrated significant antiviral activity in vitro, particularly against CHIKV, with selectivity indices indicating a favorable therapeutic window .
  • Cytotoxicity : In cytotoxicity assays, the compound showed promising results against various cancer cell lines, suggesting potential applications in oncology .

Table 1: Summary of Biological Activity

Activity Type Target Efficacy Reference
AntiviralChikungunya VirusSelective inhibitor (SI > 61)
CytotoxicityCancer Cell LinesSignificant growth inhibition
AntiviralOther VirusesUnder investigation

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of the sulfinyl group and the fluorophenyl moiety appears to enhance its interaction with biological targets. Comparative studies with structurally similar compounds indicate that modifications to the pyrido[3,2-d]pyrimidine scaffold can significantly influence potency and selectivity .

Table 2: Comparison with Similar Compounds

Compound Name Structure Features Unique Aspects
2-Chloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidineChlorine substitutionDifferent reactivity due to chlorine
2-N-benzyl-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidineBenzyl group substitutionEnhanced lipophilicity and bioavailability
4-[1-[[6-(4-fluorophenyl)-4-(trifluoroethylamino)...Complex multi-substituted structurePotentially higher potency

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antiviral Efficacy : A study demonstrated that analogs of similar pyrido[3,2-d]pyrimidines were effective inhibitors of CHIKV in vitro. The optimized compounds exhibited broad-spectrum antiviral activity against multiple strains .
  • Cytotoxicity in Cancer Research : Another study evaluated various derivatives for their cytotoxic effects on human gastric cancer cell lines. The compound's derivatives showed significant inhibition rates compared to controls .

Properties

CAS No.

95096-02-9

Molecular Formula

C13H10FN5OS

Molecular Weight

303.32 g/mol

IUPAC Name

6-(4-fluorophenyl)sulfinylpyrido[3,2-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C13H10FN5OS/c14-7-1-3-8(4-2-7)21(20)10-6-5-9-11(18-10)12(15)19-13(16)17-9/h1-6H,(H4,15,16,17,19)

InChI Key

GPHXFXVPXHVVGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)C2=NC3=C(C=C2)N=C(N=C3N)N

Origin of Product

United States

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